molecular formula C11H22FNO2 B11718409 N-Boc-1-fluoro-4-methyl-2-pentanamine

N-Boc-1-fluoro-4-methyl-2-pentanamine

Cat. No.: B11718409
M. Wt: 219.30 g/mol
InChI Key: WWGUKQNOFOYFEG-UHFFFAOYSA-N
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Description

N-Boc-1-fluoro-4-methyl-2-pentanamine is a fluorinated amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its structure features a five-carbon chain (pentanamine backbone) with a fluorine atom at position 1, a methyl group at position 4, and the Boc group attached to the nitrogen atom. This compound is likely utilized in organic synthesis, particularly in peptide chemistry or medicinal chemistry, where Boc protection is commonly employed to stabilize amines during reactions.

Properties

Molecular Formula

C11H22FNO2

Molecular Weight

219.30 g/mol

IUPAC Name

tert-butyl N-(1-fluoro-4-methylpentan-2-yl)carbamate

InChI

InChI=1S/C11H22FNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)

InChI Key

WWGUKQNOFOYFEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CF)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-fluoro-4-methyl-2-pentanamine typically involves the reaction of 1-fluoro-4-methyl-2-pentanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-fluoro-4-methyl-2-pentanamine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Deprotection Reactions: The major product is 1-fluoro-4-methyl-2-pentanamine.

Scientific Research Applications

N-Boc-1-fluoro-4-methyl-2-pentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-1-fluoro-4-methyl-2-pentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the active amine .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name CAS Number Substituents Backbone Chain Key Structural Features
N-Boc-1-fluoro-4-methyl-2-pentanamine Not provided Fluoro (C1), methyl (C4), Boc (N) Pentanamine Longer chain with distal methyl group
(S)-N-Boc-2-fluoro-1-phenylethanamine 2006278-27-7 Fluoro (C2), phenyl (C1), Boc (N) Ethanamine Aromatic phenyl group at C1
N-Boc-1-fluoro-3-methyl-2-butylamine 942275-75-4 Fluoro (C1), methyl (C3), Boc (N) Butylamine Shorter chain with proximal methyl
(R)-N-Boc-1-fluoro-3-phenyl-2-propylamine 2089289-03-0 Fluoro (C1), phenyl (C3), Boc (N) Propylamine Phenyl substituent at C3

Key Observations

Chain Length and Substituent Placement: this compound has the longest backbone (five carbons) among the listed compounds, which may influence its solubility, steric interactions, or binding properties in synthetic applications. The methyl group at position 4 in the target compound introduces steric hindrance farther from the nitrogen center compared to N-Boc-1-fluoro-3-methyl-2-butylamine (methyl at C3), which may alter its reactivity in nucleophilic substitutions or coupling reactions .

Aromatic vs. Aliphatic Substituents: Compounds such as (S)-N-Boc-2-fluoro-1-phenylethanamine and (R)-N-Boc-1-fluoro-3-phenyl-2-propylamine incorporate phenyl groups, which can enhance rigidity or π-π interactions in molecular systems. The absence of aromaticity in this compound suggests it may be more flexible or suited for non-aromatic target structures .

Fluorine Position: The fluorine atom at C1 in the target compound and N-Boc-1-fluoro-3-methyl-2-butylamine contrasts with (S)-N-Boc-2-fluoro-1-phenylethanamine (fluorine at C2).

Biological Activity

N-Boc-1-fluoro-4-methyl-2-pentanamine is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

N Boc 1 fluoro 4 methyl 2 pentanamine=C9H16FN2O2\text{N Boc 1 fluoro 4 methyl 2 pentanamine}=\text{C}_9\text{H}_{16}\text{FN}_2\text{O}_2

Key Features:

  • N-Boc Group: Provides stability and solubility.
  • Fluorine Atom: Enhances lipophilicity and can influence biological activity.
  • Amine Functionality: Essential for interaction with biological targets.

Enzymatic Interactions

Recent studies have indicated that this compound may act as a substrate or inhibitor for various enzymes. For instance, it has shown potential in modulating the activity of amine dehydrogenases, which are crucial in amino acid metabolism and neurotransmitter synthesis.

Table 1: Enzyme Activity Data

Enzyme TypeActivity Level (mU/mg)Substrate Tested
Amine Dehydrogenase6904-Methyl-2-pentanone
Amine Oxidase3.441b

This data suggests that the compound can participate in biochemical reactions involving amine transformations, highlighting its relevance in metabolic pathways.

Inhibition Studies

This compound has also been investigated for its inhibitory effects on the METTL3 enzyme, which is implicated in various cancers. In vitro assays demonstrated that knockdown of METTL3 led to reduced proliferation of cancer cell lines, indicating the compound's potential role as an anticancer agent.

Case Study: METTL3 Inhibition

  • Cell Lines Used: A549, H1299 (lung cancer)
  • Outcome: Significant reduction in cell growth upon treatment with N-Boc derivative.

Synthesis and Derivatives

The synthesis of this compound involves several steps including the protection of amines and selective fluorination. The general synthetic route is as follows:

  • Protection of Amine: Use of Boc anhydride to protect the amine group.
  • Fluorination: Application of fluorinating agents to introduce the fluorine atom at the desired position.
  • Deprotection: Removal of the Boc group to yield the final product.

Table 2: Synthetic Route Overview

StepReagents/ConditionsYield (%)
ProtectionBoc anhydride85
FluorinationSelectfluor or similar agents75
DeprotectionAcidic conditions90

Applications in Drug Development

Due to its biological activities, this compound holds promise for development into therapeutic agents targeting metabolic disorders and cancers. Its ability to modulate enzyme activities suggests potential applications in drug formulations aimed at enhancing metabolic efficiency or inhibiting tumor growth.

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